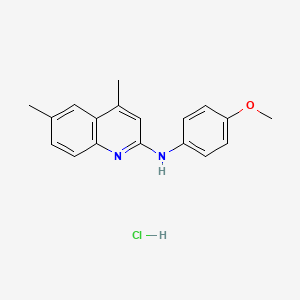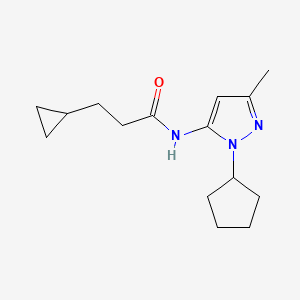![molecular formula C19H17N3O7S3 B5157767 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B5157767.png)
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the sulfonylurea class of compounds, which have been used extensively in the treatment of diabetes mellitus.
Wirkmechanismus
The mechanism of action of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of DPP-4, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This, in turn, leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide has several biochemical and physiological effects. It has been shown to increase insulin secretion, decrease blood glucose levels, and improve glucose tolerance. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it may not be suitable for all types of experiments, and its effects may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of diabetes and other metabolic disorders. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, further studies are needed to determine its potential as an inhibitor of other enzymes involved in glucose metabolism.
Synthesemethoden
The synthesis of 3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide involves the reaction of benzylsulfonyl chloride with 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S3/c23-17(10-11-31(26,27)13-14-4-2-1-3-5-14)21-19-20-12-18(30-19)32(28,29)16-8-6-15(7-9-16)22(24)25/h1-9,12H,10-11,13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVHLHYJNJRICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)

![N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5157725.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5157736.png)
![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5157744.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)

![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)